molecular formula C21H26N2O5S2 B296888 ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B296888
M. Wt: 450.6 g/mol
InChI Key: BCENLJBIGZDBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been linked to the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines. Additionally, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

The advantages of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit proliferation in B-cell malignancies, and its potential for combination therapy with other anti-cancer agents. The limitations of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include its irreversible binding to BTK, which may lead to off-target effects and potential toxicity, as well as the need for further clinical trials to establish its safety and efficacy in larger patient populations.

Future Directions

For ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include the evaluation of its efficacy in combination with other anti-cancer agents, the exploration of its potential in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma, and the investigation of its mechanism of action and potential biomarkers for patient selection. Additionally, the development of more potent and selective BTK inhibitors may provide further therapeutic options for patients with B-cell malignancies.

Synthesis Methods

The synthesis of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-aminothiophenol with ethyl 2-bromo-3-oxobutanoate to yield 2-(2-oxo-3-oxetanyl)thiophene. This intermediate is then reacted with N-(methylsulfonyl)-N-phenylalanine methyl ester to form the corresponding amide, which is subsequently cyclized to form ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising results in preclinical studies, demonstrating potent BTK inhibition and anti-tumor activity in various B-cell malignancies. In a phase I clinical trial, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was well-tolerated and showed preliminary efficacy in patients with relapsed or refractory CLL and NHL.

properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 2-[2-(N-methylsulfonylanilino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S2/c1-4-28-21(25)18-16-12-8-9-13-17(16)29-20(18)22-19(24)14(2)23(30(3,26)27)15-10-6-5-7-11-15/h5-7,10-11,14H,4,8-9,12-13H2,1-3H3,(H,22,24)

InChI Key

BCENLJBIGZDBTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.